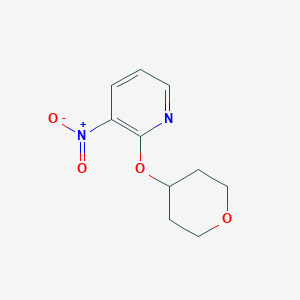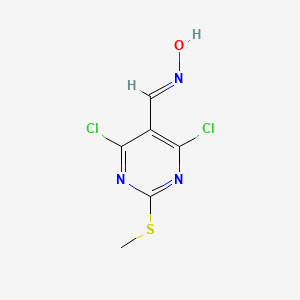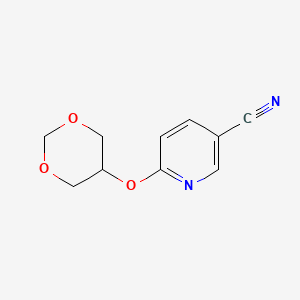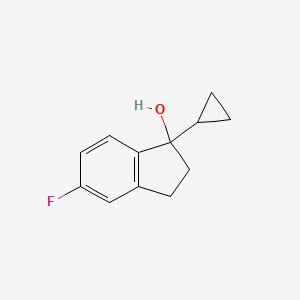
3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid
Overview
Description
3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid, also known as 5-chloro-2-methoxybenzoic acid (MCBA), is a chlorinated phenolic compound found in numerous industrial and natural sources. MCBA is used in a variety of products, such as polymers, adhesives, paints, and coatings, as well as pharmaceuticals, cosmetics, and food additives. In recent years, MCBA has also been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial activities. This has led to a surge in research into the potential therapeutic applications of MCBA.
Scientific Research Applications
Structural Analysis and Quantum Chemical Calculations
(2E)-2-(Ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, a compound related to 3-(5-Chloro-2-methoxyphenyl)prop-2-enoic acid, has been studied for its structural properties. This study includes X-ray crystallography, spectroscopic methods, and quantum chemical calculations. It was found that the compound exhibits significant stability due to methoxy substitution, which plays a role in intermolecular interactions. This research provides insights into the molecular interactions and stability of similar compounds (Venkatesan et al., 2016).
Radical-Scavenging Activity of Derivatives
Hydroxycinnamic acid derivatives, related to this compound, have been investigated for their nitrogen dioxide radical-scavenging activities. This research employs density-functional-theory (DFT) calculations to understand the antioxidative properties of these derivatives, providing a foundation for the selection and design of novel antioxidants (Kong et al., 2004).
Antimicrobial Activity
Research on esterification of related compounds to this compound demonstrates potential antimicrobial activity. This study explores how the structural modification of these compounds influences their ability to combat microbial threats (Rauf & Parveen, 2005).
Hydrogen-Bonded Chain Structures
Investigation into compounds like (E)-4-methoxycinnamic acid, structurally similar to this compound, reveals how molecules are linked into hydrogen-bonded chains. This study contributes to our understanding of molecular interactions and crystal structures in such compounds (Yang et al., 2006).
Nonlinear Optical Activity
Research on the nonlinear optical (NLO) activity of (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, related to this compound, shows significant NLO activity, confirmed by both experimental and theoretical methods. This has implications for the development of new materials with enhanced optical properties (Venkatesan et al., 2016).
Synthesis and Bioevaluation against Root-Knot Nematode
The synthesis of compounds structurally similar to this compound has been explored for their bioevaluation against root-knot nematode. This research provides a basis for developing potential agricultural or pharmaceutical applications (Kumari et al., 2014).
Applications in Chemotherapeutics against Breast Cancer
Studies on Ru(II) complexes with substituted chalcones, related to this compound, show significant potential as chemotherapeutics against breast cancer. These findings suggest a new direction for cancer treatment research (Singh et al., 2016).
properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLWZACBNHDQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




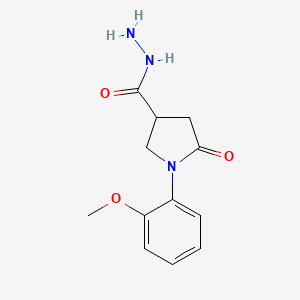
![Imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394444.png)

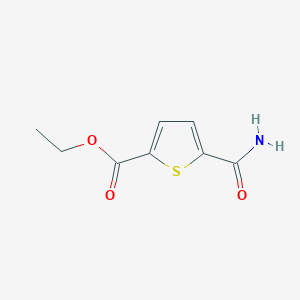
![[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1394450.png)
